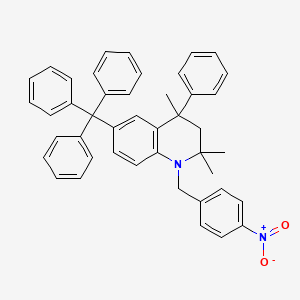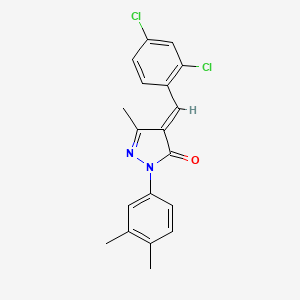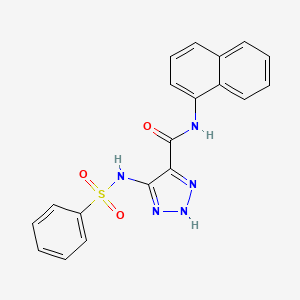
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a molecular formula of C38H34N2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
化学反应分析
Types of Reactions
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols .
科学研究应用
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2,2,4-Trimethyl-1-(4-nitrobenzyl)-6-trityl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
- 1-{4-Nitrobenzyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline .
Uniqueness
What sets 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields .
属性
分子式 |
C44H40N2O2 |
|---|---|
分子量 |
628.8 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-1-[(4-nitrophenyl)methyl]-4-phenyl-6-trityl-3H-quinoline |
InChI |
InChI=1S/C44H40N2O2/c1-42(2)32-43(3,34-16-8-4-9-17-34)40-30-38(26-29-41(40)45(42)31-33-24-27-39(28-25-33)46(47)48)44(35-18-10-5-11-19-35,36-20-12-6-13-21-36)37-22-14-7-15-23-37/h4-30H,31-32H2,1-3H3 |
InChI 键 |
XTGLJHKCRXCRNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C(N1CC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C)C7=CC=CC=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11033909.png)

![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11033922.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11033934.png)


![2,2-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1-(phenylsulfonyl)-1,2-dihydroquinoline](/img/structure/B11033953.png)
![1-(4-Ethoxyphenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine](/img/structure/B11033954.png)
![4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide](/img/structure/B11033965.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11033968.png)
![1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11033974.png)
![1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11033980.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11033982.png)
![Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11033988.png)
